molecular formula C22H16ClN5O3S B2900069 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-52-4

3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2900069
CAS No.: 866812-52-4
M. Wt: 465.91
InChI Key: SABKUKNJKBMUAF-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS: 872199-28-5) is a triazoloquinazoline derivative characterized by a 4-chlorophenylsulfonyl group at position 3 and a 2-methoxyphenylamine substituent at position 3. The triazoloquinazoline core is a fused heterocyclic system combining triazole and quinazoline moieties, which is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties . This compound has been synthesized via nucleophilic substitution reactions under inert conditions, as evidenced by protocols in related compounds .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O3S/c1-31-19-9-5-3-7-17(19)24-20-16-6-2-4-8-18(16)28-21(25-20)22(26-27-28)32(29,30)15-12-10-14(23)11-13-15/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABKUKNJKBMUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Quinazoline Core Construction: The quinazoline core is usually synthesized from anthranilic acid derivatives through cyclization reactions.

    Sulfonylation: Introduction of the sulfonyl group is typically done using sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the triazole and quinazoline intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or sulfides, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophiles like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines or sulfides.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound has shown promise in antimicrobial and antiviral studies. Its ability to inhibit the growth of certain bacteria and viruses makes it a candidate for further drug development.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Sulfonyl and Amine Substituents

The pharmacological profile of triazoloquinazolines is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Sulfonyl Group Amine Substituent Key Properties/Applications References
Target Compound : 3-[(4-Chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine 4-Chlorophenyl 2-Methoxyphenyl Potential antimicrobial activity*
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Phenyl (unsubstituted) 4-Ethoxyphenyl Unknown; structural analog
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylphenyl 4-Methylbenzyl Discontinued lab reagent
3-[(3,4-Dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylphenyl 2-Methoxy-5-methylphenyl Structural diversity study
Savirin (3-(4-Isopropylphenylsulfonyl)triazolo[1,5-a]quinazolin-5(4H)-one) 4-Isopropylphenyl N/A (quinazolinone carbonyl) Staphylococcus aureus antagonist

Notes:

  • 4-Chlorophenylsulfonyl (target compound): Enhances lipophilicity and may improve membrane permeability compared to unsubstituted phenyl analogs .
  • Benzyl vs. Aryl Amines : Benzyl-substituted analogs (e.g., 4-methylbenzyl in ) may exhibit altered pharmacokinetics due to increased steric bulk.

Biological Activity

The compound 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline and triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step synthetic routes. The compound features a sulfonamide group that enhances its biological activity by improving solubility and bioavailability. The structural formula is represented as follows:

Property Value
Molecular Formula C18H17ClN4O2S
Molecular Weight 372.87 g/mol
Key Functional Groups Sulfonamide, Triazole

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound has not been extensively tested for antimicrobial properties; however, its structural similarities suggest potential efficacy.

Anticancer Properties

Quinazoline derivatives are well-documented for their anticancer activities. They can inhibit the growth of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For example, quinazolinones have shown promise in treating different cancer types due to their ability to interfere with DNA synthesis and repair processes .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, sulfonamide derivatives are known to act as effective inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's . The specific compound may also exhibit urease inhibitory activity, contributing to its potential therapeutic applications in treating infections caused by urease-producing bacteria.

Case Studies and Experimental Findings

  • Antimycobacterial Activity : In a study evaluating related quinazoline derivatives against Mycobacterium tuberculosis, certain compounds demonstrated significant antimycobacterial activity . While direct studies on the target compound are lacking, the structural characteristics suggest a similar potential.
  • Docking Studies : Molecular docking studies have been conducted on similar compounds to assess their interactions with target proteins. These studies reveal that the sulfonamide group enhances binding affinity to target enzymes, indicating a promising pharmacological profile .
  • Toxicological Screening : Toxicity assessments using brine shrimp larvae have been employed to evaluate the safety profile of related quinazoline compounds. Results indicated that many derivatives exhibited low toxicity while maintaining biological efficacy .

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